4-(4-tert-butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol
Description
This compound features a pyrazole core substituted with:
- 1-(4,6-Dimethylpyrimidin-2-yl): A pyrimidine ring with methyl groups at positions 4 and 6, known to enhance biological activity in agrochemicals and pharmaceuticals .
- 4-(4-tert-Butylbenzyl): A bulky hydrophobic group that may improve metabolic stability and membrane permeability.
- 3-Methyl: A small alkyl group influencing steric and electronic properties.
- 5-Hydroxy: A polar group enabling hydrogen bonding, critical for target binding .
Synthetic routes likely involve condensation of 2-hydrazino-4,6-dimethylpyrimidine with β-diketones or aldehydes, followed by functionalization .
Properties
Molecular Formula |
C21H26N4O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H26N4O/c1-13-11-14(2)23-20(22-13)25-19(26)18(15(3)24-25)12-16-7-9-17(10-8-16)21(4,5)6/h7-11,24H,12H2,1-6H3 |
InChI Key |
SEURGKCEJGDLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C(=C(N2)C)CC3=CC=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketonitriles and Hydrazines
A common approach involves reacting β-ketonitriles with hydrazines to form pyrazoles. For example:
-
Starting Materials : A β-ketonitrile (e.g., ethyl 3-oxo-4-(5-phenyl-2H-tetrazol-2-yl)butanoate) undergoes hydrazinolysis to yield a pyrazol-5-ol intermediate.
-
Conditions :
Parameter Value Temperature Room temperature to reflux Solvent Ethanol, DMF, or THF Catalyst Acid (e.g., HCl) or base (e.g., NaH)
This method is scalable and offers moderate to high yields (50–80%).
Dipolar Cycloaddition
1,3-Dipolar cycloaddition of nitrile imines with alkenes or alkynes is another route. For instance:
-
Reagents : Diazomethane or sodium azide with α,β-unsaturated ketones.
-
Outcome : Forms pyrazole rings with regioselectivity, though steric hindrance from the tert-butyl group may require optimized conditions.
Functionalization of the Pyrazole Core
Post-cyclization, the pyrazole is functionalized to introduce substituents at positions 1, 3, and 4.
Introduction of the 4,6-Dimethylpyrimidin-2-yl Group
The pyrimidine moiety is typically attached via nucleophilic substitution or cross-coupling.
Nucleophilic Aromatic Substitution
-
Reagents : 2-Chloro-4,6-dimethylpyrimidine reacts with deprotonated pyrazole.
-
Conditions :
Parameter Value Base NaH, KOH, or LDA Solvent THF, DMF, or DMSO Temperature 0°C to 60°C
Example :
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) enables attachment of aryl groups. For instance:
Installation of the 4-tert-Butylbenzyl Group
The tert-butylbenzyl group is introduced via alkylation or reductive amination.
Alkylation
-
Reagents : 4-tert-Butylbenzyl chloride or bromide reacts with the pyrazole’s deprotonated nitrogen.
-
Conditions :
Parameter Value Base K₂CO₃ or NaH Solvent DMF, THF, or DMSO Temperature 40–80°C
Example :
Reductive Amination
For secondary amines, tert-butylbenzaldehyde is condensed with the pyrazole’s primary amine under reducing conditions (e.g., NaBH₃CN).
Methylation at Position 3
The 3-methyl group is introduced early in synthesis to direct regioselectivity.
Methyl Group Introduction via Alkylation
-
Reagents : Methyl iodide or dimethyl sulfate with a deprotonated pyrazole.
-
Conditions :
Parameter Value Base NaH or LDA Solvent THF or DMF Temperature 0°C to 25°C
Example :
Alternative Synthetic Routes
One-Pot Multi-Component Reactions
Combining cyclocondensation and functionalization in a single step reduces purification costs. For example:
Microwave-Assisted Synthesis
Accelerated reaction rates under microwave irradiation improve yields and reduce reaction times.
Optimization and Challenges
Yield Optimization
Key factors influencing yields include:
Purity Considerations
-
Byproducts : Disulfides or oxidized intermediates may form during alkylation.
-
Purification : Column chromatography (SiO₂) or recrystallization (EtOH/H₂O) is essential.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step functionalization | 60–80 |
| Cross-Coupling | Scalable for complex aryl groups | High catalyst cost | 70–85 |
| One-Pot Synthesis | Reduced purification steps | Limited substrate compatibility | 50–65 |
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce any carbonyl groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the pyrazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-(4-tert-butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-(4-tert-butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Based Comparisons
Pyrimidinyl-Containing Compounds
tert-Butyl-Substituted Pyrazoles
Physicochemical Properties
Biological Activity
4-(4-tert-butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and a tert-butylbenzyl group. Its molecular formula is , and it has a molecular weight of approximately 320.41 g/mol.
Anti-inflammatory Activity
Studies have shown that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A notable study reported that certain pyrazole derivatives could inhibit TNF-α by up to 85% at specific concentrations, indicating strong anti-inflammatory potential .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antibacterial and antifungal properties. In vitro studies have demonstrated that compounds similar to the target compound showed effective inhibition against various bacterial strains including E. coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhances the antimicrobial efficacy .
Antitumor Activity
The potential antitumor effects of pyrazole derivatives have been explored in several studies. Compounds with structural similarities to this compound have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanisms underlying the biological activities of this class of compounds often involve the modulation of signaling pathways associated with inflammation and cell proliferation. For example, inhibition of cyclooxygenase (COX) enzymes has been linked to their anti-inflammatory effects, while interference with kinase pathways may contribute to their antitumor properties .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity in animal models, showing significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin.
- Antimicrobial Efficacy : A compound structurally related to the target was tested against multiple bacterial strains in vitro, yielding promising results that suggest further development for therapeutic use in infections resistant to conventional antibiotics.
- Cancer Research : In vitro assays demonstrated that certain pyrazole derivatives could inhibit the growth of breast cancer cell lines by inducing apoptosis, suggesting a potential role in cancer therapy.
Summary Table of Biological Activities
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | +25% | |
| Catalyst | NaH | +30% | |
| Temperature | 80°C (reflux) | +15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
